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molecular formula C4H3BrN2OS B1521728 2-Bromothiazole-4-carboxamide CAS No. 848501-94-0

2-Bromothiazole-4-carboxamide

Cat. No. B1521728
M. Wt: 207.05 g/mol
InChI Key: FELGLJBDEZWZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344154B2

Procedure details

THF (10 ml) and 20 ml of 30% aqueous ammonia were added to 1.51 g of 2-bromo-4-ethoxycarbonylthiazole, and the mixture was stirred at room temperature for 3 days. The reaction solution was concentrated to give 1.31 g of 2-bromo-4-carbamoylthiazole.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[Br:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([O:10]CC)=O)[N:7]=1>C1COCC1>[Br:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[O:10])[NH2:1])[N:7]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
1.51 g
Type
reactant
Smiles
BrC=1SC=C(N1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1SC=C(N1)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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